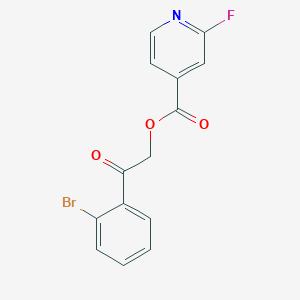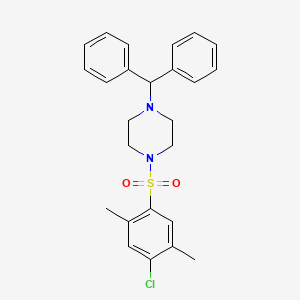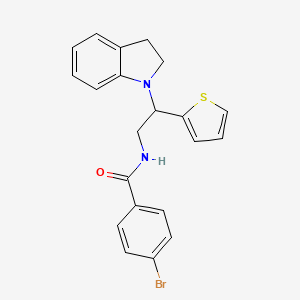
2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as flupirtine, which was first introduced in the market in 1984. Flupirtine has been extensively studied in recent years due to its potential therapeutic applications in various medical fields.
Mechanism of Action
The exact mechanism of action of flupirtine is still not fully understood. However, it is believed to work by activating potassium channels in the brain and spinal cord, which reduces the excitability of neurons and leads to a decrease in pain perception. Flupirtine also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Flupirtine has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects in neurodegenerative diseases. Flupirtine has also been found to have a positive effect on sleep quality and may have potential applications in the treatment of sleep disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of flupirtine in lab experiments is its low toxicity and lack of addictive potential. This makes it a safer alternative to opioid painkillers, which can be highly addictive and have serious side effects. However, flupirtine has also been found to have limited efficacy in some studies, and its exact mechanism of action is still not fully understood.
Future Directions
There are several potential future directions for research on flupirtine. One area of interest is its potential use in treating neurodegenerative diseases, particularly Alzheimer's disease. Flupirtine has also been found to have potential applications in the treatment of sleep disorders and chronic pain. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in various medical conditions.
Synthesis Methods
The synthesis of flupirtine involves the reaction of 4-(4-fluorophenyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base. The resulting product is then hydrolyzed to obtain 2-(3-chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid.
Scientific Research Applications
Flupirtine has been found to have various therapeutic applications in medical research. It has been extensively studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Flupirtine has also been found to have anticonvulsant and analgesic properties, making it a potential alternative to opioid painkillers.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-14-3-1-2-13(12-14)17(18(23)24)22-10-8-21(9-11-22)16-6-4-15(20)5-7-16/h1-7,12,17H,8-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIONSOKENMIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)
![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)








![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)
